Tetrabutylammonium acetate
Overview
Description
Synthesis Analysis
The synthesis of tetrabutylammonium acetate involves various strategies, including the use of tetrabutylammonium salts in catalytic systems. For instance, tetrabutylammonium bromide (TBAB) has been utilized as a catalyst in isopropanol for synthesizing 2,4,5-trisubstituted imidazoles through a three-component, one-pot condensation process, showcasing its efficiency and environmental friendliness (Chary et al., 2008).
Molecular Structure Analysis
A theoretical study on tetrabutylammonium derivatives, such as [NBu4][Bi(dmit)2], emphasizes the detailed analysis of its vibrational spectrum and molecular orbitals, which are pivotal for understanding the molecular structure and intermolecular interactions within such compounds (Rocco et al., 2004).
Chemical Reactions and Properties
The chemical versatility of tetrabutylammonium acetate is evident in its role in promoting a wide range of chemical reactions. For example, it acts as a catalyst in the synthesis of allyl aryl sulfone derivatives through a tetrabutylammonium iodide catalyzed method, highlighting its applicability in sulfonylation reactions (Li et al., 2013).
Physical Properties Analysis
The physical properties of tetrabutylammonium acetate, such as solubility, phase behavior, and thermal stability, are crucial for its application in various chemical processes. However, the literature search did not yield specific studies focusing solely on the physical properties of tetrabutylammonium acetate, indicating a potential area for future research.
Chemical Properties Analysis
Tetrabutylammonium acetate's chemical properties, including reactivity, chemical stability, and catalytic activity, contribute to its widespread use in organic chemistry. Its role as a catalyst in environmentally benign reactions, such as the synthesis of 1,8-dioxodecahydroacridines using tetrabutylammonium hexatungstate, demonstrates its effectiveness and minimal environmental impact (Davoodnia et al., 2012).
Scientific Research Applications
Chemical Modification of Polysaccharides : Renard and Jarvis (1999) utilized Tetrabutylammonium salts for acetylation and methylation of homogalacturonans. This process is useful in modifying the chemical properties of polysaccharides (Renard & Jarvis, 1999).
Catalysis in Organic Synthesis : Davoodnia et al. (2012) described the use of a Tetrabutylammonium-based catalyst for the synthesis of 1,8-dioxodecahydroacridines, highlighting its advantages such as shorter reaction times and higher yields (Davoodnia et al., 2012).
Antimicrobial Properties : A study by Saadeh et al. (2009) on Tetrabutylammonium salts, including acetate, showed antimicrobial effectiveness against certain bacteria, and their ability to influence proteins like bovine serum albumin (Saadeh et al., 2009).
Analytical Chemistry : Russell (1976) researched the chronopotentiometric behavior of Tetrabutylammonium salts of various acetates, which proved useful in analytical chemistry for the determination of quarter-wave potentials and diffusion coefficients (Russell, 1976).
Nanoparticle Catalysis : Calō et al. (2003) demonstrated that Tetrabutylammonium acetate aids in the formation of palladium nanoparticles, which catalyze a stereospecific C-C coupling process (Calō et al., 2003).
Green Chemistry : Kajigaeshi et al. (1987) used Tetrabutylammonium tribromide, a related compound, for the efficient synthesis of bromoacetyl derivatives, contributing to more sustainable chemical processes (Kajigaeshi et al., 1987).
Organic Synthesis : Urgaonkar and Verkade (2004) developed a copper- and amine-free palladium-catalyzed Sonogashira reaction using Tetrabutylammonium acetate, highlighting its utility in organic synthesis under mild conditions (Urgaonkar & Verkade, 2004).
CO2 Utilization and Sustainable Chemistry : Murata et al. (2020) described the use of Tetrabutylammonium acetate in the solvent-free conversion of CO2 into valuable chemicals, contributing to the field of green chemistry (Murata et al., 2020).
Pharmaceutical Analysis : Bogni et al. (2019) highlighted the use of Tetrabutylammonium as a phase-transfer agent in PET radiochemistry, noting the importance of its quantification due to toxicity (Bogni et al., 2019).
Ionic Liquids in Synthesis : Chary et al. (2008) utilized Tetrabutylammonium bromide, a compound related to Tetrabutylammonium acetate, as a catalyst in the synthesis of imidazoles, demonstrating the versatility of Tetrabutylammonium salts in chemical synthesis (Chary et al., 2008).
Safety And Hazards
Tetrabutylammonium acetate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician .
Future Directions
properties
IUPAC Name |
tetrabutylazanium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDHTKJGDCTAE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065111 | |
Record name | Tetrabutylammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19831 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Tetrabutylammonium acetate | |
CAS RN |
10534-59-5 | |
Record name | Tetrabutylammonium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10534-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabutylammonium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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